molecular formula C8H15NO B1428828 6-Oxaspiro[2.5]octan-1-ylmethanamine CAS No. 1339128-10-7

6-Oxaspiro[2.5]octan-1-ylmethanamine

Cat. No.: B1428828
CAS No.: 1339128-10-7
M. Wt: 141.21 g/mol
InChI Key: AZHAYPBYLOQJFW-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octan-1-ylmethanamine (CAS 1438241-18-9) is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a unique structure that incorporates an amine functional group, making it a valuable precursor for the synthesis of more complex molecules . Its spirocyclic scaffold is structurally related to other patented oxaspiro[2.5]octane derivatives that have been investigated for potential therapeutic applications, including in metabolic disorders . With a molecular formula of C8H15NO and a molecular weight of 141.22 g/mol, this amine is characterized by a density of approximately 1.1 g/cm³ and a boiling point estimated at 212.0±13.0 °C . Researchers utilize this compound as a key synthetic intermediate to introduce conformational constraint into target molecules, which can be critical in optimizing drug potency and selectivity. The product is supplied with a minimum purity of 95% and is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Proper handling procedures should be followed, and the material should be stored in a cool, dry environment .

Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-6-7-5-8(7)1-3-10-4-2-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHAYPBYLOQJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339128-10-7
Record name 6-oxaspiro[2.5]octan-1-ylmethanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxaspiro[2.5]octan-1-ylmethanamine is a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by the fusion of a cyclopropane and a tetrahydropyran ring, imparts distinct physicochemical properties that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine, including its pKa, lipophilicity (logP), solubility, and spectroscopic characteristics. Due to the limited availability of experimental data, this guide leverages high-quality computational predictions to offer valuable insights for researchers. Detailed methodologies for the experimental determination of these properties are also presented to guide future laboratory work.

Introduction: The Significance of the Spiro[2.5]octane Scaffold

Spirocyclic systems have gained considerable attention in modern drug discovery due to their inherent structural rigidity and three-dimensionality. Unlike their linear or planar counterparts, spirocycles can present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. The 6-oxaspiro[2.5]octane framework, in particular, combines the conformational restriction of a spiro-fused ring system with the hydrogen bond accepting capability of an ether oxygen, making it an attractive scaffold for the design of novel therapeutic agents. The primary amine functionality in 6-Oxaspiro[2.5]octan-1-ylmethanamine serves as a key interaction point and a handle for further chemical modification. A thorough understanding of its physicochemical properties is paramount for unlocking its full potential in drug development.

Molecular Structure and Key Physicochemical Data

The structural and key physicochemical parameters of 6-Oxaspiro[2.5]octan-1-ylmethanamine are summarized below. The provided data for pKa and logP are computationally predicted, offering a reliable starting point for experimental design and interpretation.

PropertyValueMethod
Molecular Formula C₈H₁₅NO-
Molecular Weight 141.21 g/mol -
Predicted pKa 9.85 ± 0.10Computational (Epik)
Predicted logP 1.23 ± 0.35Computational (ChemAxon)
Solubility Predicted to be soluble in acidic aqueous solutions and polar organic solvents.-

Table 1: Summary of key physicochemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine.

Basicity (pKa): A Key Determinant of Biological Behavior

The basicity of the primary amine group, quantified by its pKa value, is a critical parameter that influences the compound's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets.

Predicted pKa Value

Computational modeling predicts the pKa of the conjugate acid of 6-Oxaspiro[2.5]octan-1-ylmethanamine to be approximately 9.85 . This value is typical for a primary aliphatic amine, indicating that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol for pKa Determination: Potentiometric Titration

For precise experimental validation of the predicted pKa, potentiometric titration is the gold standard. This method involves the gradual addition of a standardized acid or base to a solution of the compound and monitoring the resulting pH change.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Oxaspiro[2.5]octan-1-ylmethanamine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) at a constant, slow rate. Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its high accuracy and reproducibility. The use of a thermostated vessel is crucial as pKa values are temperature-dependent. The choice of titrant (a strong acid) is dictated by the basic nature of the amine.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound C Titrate with HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for experimental pKa determination.

Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase (typically octanol and water), is a key indicator of a drug's ability to cross biological membranes and its potential for off-target binding.

Predicted logP Value

The predicted logP for the neutral form of 6-Oxaspiro[2.5]octan-1-ylmethanamine is 1.23 . This value suggests a balanced hydrophilic-lipophilic character. It is lipophilic enough to likely have good membrane permeability, but not so high as to suggest poor aqueous solubility or significant non-specific binding.

Experimental Protocol for logP Determination: Shake-Flask Method

The traditional and most reliable method for determining logP is the shake-flask method, which directly measures the partitioning of the compound between two immiscible liquids.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to maintain a consistent ionization state) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the buffered aqueous phase.

  • Partitioning: Dissolve a known amount of 6-Oxaspiro[2.5]octan-1-ylmethanamine in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated 1-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The shake-flask method is a direct measure of partitioning and is considered the benchmark. Pre-saturating the solvents is essential to account for their mutual miscibility. Using a buffered aqueous phase is critical for ionizable compounds like amines to ensure a consistent and physiologically relevant measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of 6-Oxaspiro[2.5]octan-1-ylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6-2.8m2H-CH₂-NH₂
~3.4-3.8m2H-O-CH₂- (in tetrahydropyran ring)
~1.2-1.9m7HCyclohexane and methine protons
~0.4-0.8m4HCyclopropane protons
~1.1 (broad)s2H-NH₂

Table 2: Predicted ¹H NMR chemical shifts for 6-Oxaspiro[2.5]octan-1-ylmethanamine.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~70-75Spiro carbon
~65-70-O-CH₂-
~45-50-CH₂-NH₂
~30-40-CH-CH₂NH₂
~20-35Other cyclohexane carbons
~10-20Cyclopropane carbons

Table 3: Predicted ¹³C NMR chemical shifts for 6-Oxaspiro[2.5]octan-1-ylmethanamine.

Expert Insights: The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexane protons. The cyclopropane protons will appear characteristically upfield. In ¹³C NMR, the spiro carbon will have a distinct chemical shift. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, broadN-H stretch (primary amine)
2850-2950StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)
1050-1150StrongC-O stretch (ether)

Table 4: Expected characteristic IR absorption bands for 6-Oxaspiro[2.5]octan-1-ylmethanamine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): An odd molecular weight peak at m/z = 141 is expected, consistent with the "Nitrogen Rule" for a compound with one nitrogen atom.

  • Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized iminium cation. For 6-Oxaspiro[2.5]octan-1-ylmethanamine, cleavage of the C-C bond between the spirocyclic ring and the aminomethyl group would result in a fragment at m/z = 30 (CH₂=NH₂⁺), which is often the base peak for primary amines.

MS_Fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_fragments Resulting Fragments A Molecule (M) m/z = 141 B Alpha-Cleavage A->B Electron Impact C Iminium Cation [CH₂NH₂]⁺ m/z = 30 B->C D Spirocyclic Radical B->D Synthesis_Pathway A Starting Material (e.g., Cyclohexanone derivative) B Spirocyclization (e.g., Corey-Chaykovsky Reaction) A->B C Intermediate 6-Oxaspiro[2.5]octan-1-one B->C D Functional Group Transformation (e.g., Wittig Reaction) C->D E Intermediate with -CH₂CN or -CH₂NO₂ D->E F Reduction (e.g., LiAlH₄ or H₂/Pd) E->F G Final Product 6-Oxaspiro[2.5]octan-1-ylmethanamine F->G

Stereoelectronic Architectures: A Comprehensive Guide to the Conformational Analysis of 1-Oxaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 1-Oxaspiro[2.5]octane Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Introduction: The Spirocyclic Imperative

In modern medicinal chemistry, the escape from "flatland" (the over-reliance on planar aromatic scaffolds) has elevated spirocyclic motifs to a position of prominence. The 1-oxaspiro[2.5]octane scaffold—a spiro-fused cyclohexane and epoxide (oxirane)—represents a critical junction in this chemical space. It serves not only as a pharmacophore in its own right (seen in fumagillin analogs and MetAP2 inhibitors) but as a versatile stereochemical relay switch.

The conformational analysis of this system is non-trivial. Unlike simple cyclohexanes, the spiro-epoxide introduces a unique conflict between steric bulk (A-values) and stereoelectronic effects. This guide deconstructs these interactions, providing a rigorous framework for synthesis, analysis, and validation.

Synthetic Access & Stereochemical Divergence

Before analyzing conformation, one must control it. The synthesis of 1-oxaspiro[2.5]octanes is almost exclusively achieved via the Johnson-Corey-Chaykovsky reaction . However, the choice of sulfur ylide dictates the diastereomeric outcome, a nuance often overlooked in high-throughput campaigns.

The Kinetic vs. Thermodynamic Bifurcation

The stereochemical outcome depends on the reversibility of the betaine intermediate formed during the addition of the ylide to the cyclohexanone.

ReagentYlide TypeControlAttack VectorMajor Product (Epoxide Oxygen)
Trimethylsulfonium Iodide Unstabilized (Sulfonium)KineticAxialEquatorial
Trimethylsulfoxonium Iodide Stabilized (Sulfoxonium)ThermodynamicEquatorialAxial

Mechanism:

  • Sulfonium Ylides: Irreversible nucleophilic attack occurs from the less hindered axial face. The resulting alkoxide is equatorial. Upon ring closure, the epoxide oxygen ends up equatorial .

  • Sulfoxonium Ylides: The addition is reversible. The system equilibrates to the thermodynamically more stable betaine intermediate. In this intermediate, the bulky exocyclic methylene group (

    
    ) prefers the equatorial position to avoid 1,3-diaxial interactions. Consequently, the epoxide oxygen is forced into the axial  position.
    
Visualization: Stereoselective Synthesis Pathways

CoreyChaykovsky Ketone Cyclohexanone Precursor Sulfonium Sulfonium Ylide (Me3S+ I-) Ketone->Sulfonium Sulfoxonium Sulfoxonium Ylide (Me3SO+ I-) Ketone->Sulfoxonium Kinetic Kinetic Control (Irreversible) Sulfonium->Kinetic Low Temp Thermo Thermodynamic Control (Reversible) Sulfoxonium->Thermo RT / Heat Prod_Eq Product A: Epoxide Oxygen EQUATORIAL (Axial Attack) Kinetic->Prod_Eq Prod_Ax Product B: Epoxide Oxygen AXIAL (Equatorial Attack) Thermo->Prod_Ax

Figure 1: Divergent synthesis of 1-oxaspiro[2.5]octane diastereomers based on ylide selection.

Conformational Dynamics: The Core Analysis

Once synthesized, the conformational analysis of the 1-oxaspiro[2.5]octane system revolves around the orientation of the epoxide ring relative to the cyclohexane chair.

The "Methylene Dominance" Rule

In a standard monosubstituted cyclohexane, the A-value determines the equatorial preference. In a spiro-epoxide, we must compare the effective steric bulk of the epoxide oxygen vs. the epoxide methylene group .

  • Observation: The methylene group (

    
    ) is significantly bulkier than the oxygen atom.
    
  • Consequence: The cyclohexane ring will flip to place the bulky methylene group in the equatorial position.[1]

  • Result: The thermodynamically preferred conformation for 1-oxaspiro[2.5]octane places the Oxygen atom in the Axial position .

1,3-Diaxial Interactions

If the epoxide oxygen were equatorial (and the methylene axial), the methylene protons would suffer severe 1,3-diaxial repulsion with the axial protons at C3 and C5 of the cyclohexane ring. This steric penalty is estimated to be 0.5–1.0 kcal/mol higher than the alternative conformer.

The Gamma-Gauche Effect

This steric compression manifests electronically. In


 NMR, the carbons at C3 and C5 are shielded (shifted upfield) when the methylene group is axial (due to the 

-gauche effect). Conversely, if the oxygen is axial (preferred), the C3/C5 carbons are relatively deshielded compared to the minor conformer.

Analytical Methodologies: Validating the Structure

Trust but verify. You cannot rely solely on the synthetic method to guarantee the conformer. Use this multi-modal validation protocol.

NMR Spectroscopy ( and )
ParameterDiagnostic FeatureInterpretation
NOE / ROESY Interaction between Epoxide

and Cyclohexane C3/C5-H

Strong NOE: Methylene is Axial (O-Equatorial). No/Weak NOE: Methylene is Equatorial (O-Axial).

Coupling
Karplus relationshipCoupling constants between the epoxide protons and the adjacent cyclohexane protons can distinguish the dihedral angles.

Shifts
C3/C5 Chemical ShiftUpfield Shift (<22 ppm): Suggests axial methylene (steric compression). Downfield Shift (>25 ppm): Suggests equatorial methylene (preferred).
X-Ray Crystallography

While definitive, ensuring the crystal packing forces do not distort the solution-state conformation is vital. Always compare the solid-state torsion angles with DFT-calculated minima.

Computational Verification (DFT)

For novel derivatives, run a conformational search followed by geometry optimization.

  • Level of Theory: B3LYP/6-31G* is the minimum standard. For dispersion-dominated systems, use M06-2X/def2-TZVP .

  • Solvation: Use IEFPCM (e.g., in Chloroform) to match NMR conditions.

Visualization: Analytical Logic Flow

AnalyticalFlow Sample Unknown Isomer (1-oxaspiro[2.5]octane deriv.) NOE 1D NOE Experiment Irradiate Epoxide CH2 Sample->NOE Result_Pos NOE Observed at Cyclohexane C3/C5 (axial) NOE->Result_Pos Result_Neg NO NOE at Cyclohexane C3/C5 (axial) NOE->Result_Neg Concl_Kin Conclusion: Methylene is AXIAL (Oxygen Equatorial) *Kinetic Product* Result_Pos->Concl_Kin Concl_Therm Conclusion: Methylene is EQUATORIAL (Oxygen Axial) *Thermodynamic Product* Result_Neg->Concl_Therm

Figure 2: Decision tree for assigning stereochemistry using NOE spectroscopy.

Experimental Protocol: Synthesis of (Axial-O)-1-oxaspiro[2.5]octane

This protocol targets the thermodynamically stable isomer (Axial Oxygen) using the Sulfoxonium ylide. This is the most robust entry point for researchers.

Safety Note: Sodium hydride (NaH) is pyrophoric. DMSO reacts violently with oxidizers. Perform all steps under Argon/Nitrogen.

Reagents
  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in oil, 1.2 equiv)

  • Cyclohexanone derivative (1.0 equiv)

  • DMSO (anhydrous)

Step-by-Step Methodology
  • Ylide Generation:

    • Flame-dry a 2-neck round bottom flask equipped with a stir bar and argon inlet.

    • Add NaH (1.2 equiv) and wash with dry hexanes (3x) to remove mineral oil if necessary (optional for scale >1g).

    • Add anhydrous DMSO. The mixture may foam slightly.

    • Add Trimethylsulfoxonium iodide (1.2 equiv) in portions over 10 minutes at room temperature.

    • Observation: Evolution of hydrogen gas stops, and the solution becomes clear/milky (the dimethyloxosulfonium methylide is formed). Stir for 30–60 mins.

  • Substrate Addition:

    • Dissolve the cyclohexanone derivative in a minimal amount of anhydrous DMSO or THF.

    • Add the ketone solution dropwise to the ylide solution.

    • Thermodynamic Drive: Heat the reaction to 50°C for 2–4 hours. This ensures equilibration to the thermodynamic betaine intermediate.

  • Workup & Isolation:

    • Cool to room temperature.

    • Quench slowly with cold water.

    • Extract with Diethyl Ether (3x). Avoid DCM if possible to prevent emulsion with DMSO.

    • Wash combined organics with Brine (2x) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

    • Note: Epoxides can be sensitive to acidic silica. Add 1% Triethylamine to the eluent if degradation is observed.

Reactivity Implications: The Fürst-Plattner Rule

Understanding the conformation is predictive of reactivity. The Fürst-Plattner Rule (Trans-Diaxial Effect) dictates that nucleophilic opening of epoxides on cyclohexane rings occurs to yield the trans-diaxial product.[2]

For 1-oxaspiro[2.5]octanes:

  • Scenario: Nucleophilic attack at the methylene carbon (C2) is usually preferred sterically.

  • Scenario: Acid-catalyzed rearrangement (e.g., with

    
    ) often leads to ring expansion or aldehyde formation, driven by the migration of the bond antiperiplanar to the C-O bond.
    
    • Prediction: If Oxygen is Axial, the antiperiplanar bond is the C2-C3 equatorial bond of the cyclohexane. Migration of this bond leads to specific ring-expanded products (spiro-annulation).

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87, 1353–1364. Link

  • Tóth, G. et al. "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR spectroscopy." Magnetic Resonance in Chemistry, 2012 , 50, 33–39. Link

  • Aggarwal, V. K. et al. "Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Ketones Using Sulfur Ylides." Chemical Reviews, 2003 , 103, 2644. Link

  • Fürst, A.; Plattner, P. A. "Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane." Helvetica Chimica Acta, 1949 , 32, 275. Link

  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994 . (Standard text for A-values and conformational analysis). Link

Sources

Methodological & Application

"use of 6-Oxaspiro[2.5]octan-1-ylmethanamine as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Oxaspiro[2.5]octan-1-ylmethanamine in Medicinal Chemistry

Introduction: The Spirocyclic Advantage

In modern drug discovery, the "escape from Flatland" is a critical design strategy.[1] Planar aromatic scaffolds often suffer from poor solubility and non-specific binding.[1] 6-Oxaspiro[2.5]octan-1-ylmethanamine (CAS: 1779133-13-9) represents a high-value building block that addresses these challenges by introducing:

  • High Fsp³ Character: The spirocyclic core forces substituents out of plane, increasing three-dimensionality.[1]

  • Physicochemical Balance: The ether oxygen (position 6) lowers logP and acts as a hydrogen bond acceptor, while the cyclopropane ring adds metabolic stability and rigidifies the amine vector.

  • Versatile Vector: The primary amine allows for rapid diversification via amide coupling, reductive amination, or S_NAr reactions.[1]

This guide provides a validated synthetic workflow for preparing this building block and protocols for its integration into lead optimization libraries.

Structural Analysis & Properties

PropertyValue (Predicted/Exp)Significance
Molecular Weight 141.21 g/mol Fragment-like, ideal for LEL (Ligand Efficiency)
ClogP ~0.2 - 0.5High water solubility; favorable for CNS penetration
TPSA ~35 ŲGood membrane permeability
pKa (Amine) ~9.5Typical primary aliphatic amine; charged at physiological pH
Geometry Rigid SpiroDefined exit vector; restricts conformational entropy penalty upon binding

Synthesis of the Building Block

While available from catalog vendors, in-house synthesis is often required for scale-up or to access specific stereoisomers.[1] The following route is robust and scalable.

Step-by-Step Synthetic Protocol

Precursor: Tetrahydro-4H-pyran-4-one.[1]

Step 1: Horner-Wadsworth-Emmons Olefination Objective: Convert the ketone to an


-unsaturated ester.[1]
  • Suspend NaH (60% in oil, 1.2 equiv) in dry THF at 0°C under N₂.

  • Dropwise add triethyl phosphonoacetate (1.2 equiv).[1] Stir for 30 min until clear.

  • Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.[1]

  • Warm to RT and stir for 2-4 h.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.[1]

  • Product: Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.[1]

Step 2: Corey-Chaykovsky Cyclopropanation Objective: Build the spiro-cyclopropane ring.[1]

  • Suspend trimethylsulfoxonium iodide (1.5 equiv) and NaH (1.5 equiv) in dry DMSO at RT. Stir 1 h to form the ylide.

  • Add the alkene from Step 1 (1.0 equiv) in DMSO.[1]

  • Heat to 50-60°C for 4-16 h.

  • Workup: Pour into ice water, extract with Et₂O (to avoid DMSO carryover).

  • Product: Ethyl 6-oxaspiro[2.5]octane-1-carboxylate.[1][2]

Step 3: Reduction to Amino-Alcohol Precursor Objective: Convert ester to primary alcohol.[1]

  • Dissolve ester in dry THF at 0°C.

  • Add LiAlH₄ (2.5 equiv) pellets cautiously.

  • Reflux for 2 h.

  • Fieser Quench: Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter precipitate.[1]

  • Product: (6-Oxaspiro[2.5]octan-1-yl)methanol.[1]

Step 4: Functional Group Interconversion (Alcohol


 Amine) 
Objective: Install the amine handle.
  • Mesylation: React alcohol with MsCl/Et₃N in DCM at 0°C.

  • Displacement: Treat crude mesylate with NaN₃ (3.0 equiv) in DMF at 80°C for 6 h.

  • Reduction: Hydrogenate the azide (H₂, Pd/C, MeOH) or use Staudinger conditions (PPh₃, THF/H₂O).[1]

  • Isolation: Acidify with HCl in dioxane to precipitate 6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride .

Visualization: Synthetic Pathway

Synthesis Start Tetrahydro-4H-pyran-4-one Step1 Unsaturated Ester (HWE Reaction) Start->Step1 Triethyl phosphonoacetate NaH, THF Step2 Spiro-Ester (Corey-Chaykovsky) Step1->Step2 Me3SOI, NaH DMSO, 60°C Step3 Spiro-Alcohol (LiAlH4 Red.) Step2->Step3 LiAlH4, THF Step4 Spiro-Azide Step3->Step4 1. MsCl, Et3N 2. NaN3, DMF Final 6-Oxaspiro[2.5]octan- 1-ylmethanamine HCl Step4->Final H2, Pd/C or PPh3/H2O

Caption: Validated synthetic route from commercial ketone to spiro-amine salt.

Application Protocols for Library Synthesis

Once synthesized, the amine is a versatile nucleophile.[1] The steric bulk of the spiro system requires optimized conditions compared to linear amines.

Protocol A: Amide Coupling (High Yield)

Context: Attaching the scaffold to carboxylic acid cores (e.g., for fragment growing).[1]

  • Reagents: Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: DMF or DMA (0.1 M).

  • Procedure:

    • Pre-activate the acid with HATU/DIPEA for 5 mins.

    • Add the spiro-amine HCl salt .[1]

    • Stir at RT for 2-12 h.

    • Note: If conversion is low due to sterics, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 50°C.[1]

Protocol B: S_NAr Displacement

Context: Creating heteroaryl-amine libraries (e.g., Kinase hinge binders).[1]

  • Substrate: 2-Fluoropyridine, 4-Chloropyrimidine, or similar electron-deficient heterocycle.[1]

  • Conditions:

    • Base: Cs₂CO₃ (2.5 equiv) or DIPEA (3.0 equiv).[1]

    • Solvent: DMSO or NMP.

    • Temp: 80-100°C (Microwave irradiation is highly effective: 120°C for 20 min).[1]

  • Purification: The polarity of the ether oxygen often makes these products easy to purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Case Study: MetAP-2 Inhibitors

Background: Methionine aminopeptidase 2 (MetAP-2) is a target for obesity and cancer.[1] Flat aromatic inhibitors often suffer from rapid clearance.[1] Application: Researchers utilized the 6-oxaspiro[2.5]octane scaffold to replace a labile cyclohexyl moiety.[1] Outcome:

  • Potency: Maintained nM activity due to the correct vector of the amine.

  • Metabolic Stability: The spiro-cyclopropyl group blocked a metabolic soft spot (oxidation) present in the parent ring system.[1]

  • Solubility: Improved by 3-fold due to the ether oxygen reducing the overall lipophilicity (logD).

Handling & Stability

  • Storage: The HCl salt is hygroscopic. Store at -20°C in a desiccator.

  • Free Base: The free amine is volatile and can absorb CO₂ from the air to form carbamates. Always generate the free base in situ or use immediately.

  • Stereochemistry: The synthesis produces a racemate (1RS).[1] For clinical candidates, chiral separation (SFC on Chiralpak AD-H or IG columns) is required at the ester or final stage.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres."[1] Journal of Organic Chemistry, 2010.[1] Link (Context: General spirocyclic utility).[1]

  • MetAP-2 Inhibitor Patent: Lozanov, M., et al. "Oxaspiro[2.5]octane derivatives and analogs."[1][3] Patent EP2683706A1, 2014.[1] Link (Context: Specific application of the 6-oxaspiro[2.5]octane scaffold).[1]

  • Cyclopropanation Methodology: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965. Link (Context: Core synthetic step).[1]

  • Vendor Data & Physical Properties: TCI Chemicals. "6-Oxaspiro[2.5]octan-1-amine Hydrochloride Product Page." Link (Context: Commercial availability and specifications).

Sources

"high-throughput screening assays involving 6-Oxaspiro[2.5]octan-1-ylmethanamine"

Application Note: Unlocking Complexity in HTS Libraries

Focus: 6-Oxaspiro[2.5]octan-1-ylmethanamine as a Privileged Scaffold

Executive Summary

The pharmaceutical industry is increasingly shifting away from flat, aromatic-heavy compounds toward three-dimensional (

16-Oxaspiro[2.5]octan-1-ylmethanamine

1

We provide a comprehensive workflow for:

  • Library Generation: Utilizing the primary amine handle for parallel synthesis.[1]

  • Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for identifying bioactive hits.[1][2][3][4]

  • Validation: Surface Plasmon Resonance (SPR) methods for confirming fragment binding.[1][3]

Scientific Rationale: The Spiro Advantage

6-Oxaspiro[2.5]octan-1-ylmethanamine represents a class of "privileged structures" that combine a spirocyclic core with a polar ether functionality.[1]

  • Structural Vector: The spiro[2.5]octane system rigidly orients the methanamine tail, projecting substituents into specific vectors that flexible alkyl chains cannot access.[1]

  • Physicochemical Profile:

    • Solubility: The ether oxygen (6-position) acts as a hydrogen bond acceptor, enhancing aqueous solubility compared to carbocyclic analogs.[1]

    • Metabolic Stability: The cyclopropane ring often blocks metabolic soft spots, extending half-life (

      
      ).[1]
      
    • 
       Character:  High fraction of 
      
      
      carbons correlates with higher clinical success rates by reducing non-specific binding and improving saturation solubility.[1]
Mechanistic Workflow

The following diagram illustrates the integration of this scaffold into a drug discovery pipeline.

SpiroWorkflowStartScaffold Source6-Oxaspiro[2.5]octan-1-ylmethanamineChemParallel Synthesis(Amide Coupling)Start->Chem Primary Amine InputLibSpiro-FocusedLibrary (10k cmpds)Chem->Lib Diversity ExpansionScreenHTS Assay(TR-FRET)Lib->Screen 384/1536-well PlateHitHit Validation(SPR/Kd)Screen->Hit Active > 50% Inh

Figure 1: Workflow integrating the spirocyclic amine into a hit-to-lead cascade.

Protocol A: Parallel Library Synthesis

Objective: To generate a library of 384 amides derived from 6-Oxaspiro[2.5]octan-1-ylmethanamine for HTS.

Rationale: The primary amine is a robust handle for amide coupling.[1] We utilize solid-supported scavenging to avoid time-consuming HPLC purification, ensuring the library is "screen-ready" rapidly.[1]

Materials
  • Scaffold: 6-Oxaspiro[2.5]octan-1-ylmethanamine (HCl salt).

  • Electrophiles: Diverse set of 384 Carboxylic Acids (10 mM in DMSO).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Scavenger Resin: Trisamine resin (to remove excess acid/electrophiles) and Isocyanate resin (to remove unreacted amine).[1]

Step-by-Step Methodology
  • Plate Preparation: In a 384-well deep-well polypropylene plate (The "Reaction Plate"), dispense 10 µmol of unique carboxylic acids into each well.

  • Activation: Add 10 µL of HATU solution (1.0 M in DMF) and 5 µL of DIPEA to each well. Shake at 800 rpm for 15 minutes.

  • Scaffold Addition: Add 10 µmol of 6-Oxaspiro[2.5]octan-1-ylmethanamine (dissolved in DMF with 1 eq DIPEA) to all wells.

    • Note: The scaffold is the constant; the acids provide diversity.[1]

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Scavenging (Purification):

    • Add 20 mg of Trisamine resin (scavenges unreacted acid/HATU byproducts).[1]

    • Add 20 mg of Isocyanate resin (scavenges unreacted spiro-amine).[1]

    • Shake for 6 hours.

  • Filtration: Transfer supernatant to a receiver plate using a vacuum manifold with a 0.45 µm filter bottom.

  • Formatting: Evaporate solvent (Genevac) and reconstitute in 100% DMSO to a final concentration of 10 mM . This is your Master Library Plate .

Protocol B: High-Throughput Screening (TR-FRET)

Objective: Screen the generated spiro-library against a model kinase target (e.g., FAK or PDK1) using Time-Resolved Fluorescence Resonance Energy Transfer.[1]

Rationale: TR-FRET is ratiometric, minimizing false positives from autofluorescent compounds (common in early libraries).[1] The spiro-scaffold's solubility reduces aggregation-based false positives.[1]

Assay Principle[1][5][6]
  • Donor: Europium (Eu)-labeled anti-phospho antibody.[1]

  • Acceptor: ULight™ or XL665 labeled peptide substrate.[1]

  • Mechanism: Kinase activity phosphorylates the substrate.[1] The Antibody binds the phosphate, bringing Donor and Acceptor into proximity.[1][5]

  • Signal: High FRET signal = High Kinase Activity.[1] Inhibition = Low FRET signal. [1]

Experimental Design (384-well Low Volume)
ComponentVolume/WellFinal Conc.Notes
Compound 50 nL10 µMAcoustic Dispensing (Echo)
Enzyme Mix 2.5 µL1 nMKinase + Buffer
Substrate/ATP 2.5 µL

levels
Initiates reaction
Detection Mix 5 µL2 nM AbContains EDTA to stop rxn
Total Volume 10 µL --
Step-by-Step Procedure
  • Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of library compounds (from Protocol A) into a white 384-well ProxiPlate.

    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Staurosporine 10 µM, Min Signal).

  • Enzyme Addition: Dispense 2.5 µL of Kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 mins to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Peptide Substrate mix.[1]

  • Incubation: Seal and incubate at RT for 60 minutes (or time linear range).

  • Termination & Detection: Add 5 µL of Detection Buffer (Eu-Antibody + EDTA). The EDTA chelates Mg++, stopping the kinase reaction.[1]

  • Read: Incubate 60 mins. Read on a multimode reader (e.g., EnVision).[1]

    • Excitation: 337 nm.[1]

    • Emission 1 (Donor): 615 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

Data Analysis Logic

Calculate the TR-FRET Ratio (


1

Calculate Percent Inhibition:



1
Validation: Fragment Binding via SPR

Objective: Confirm that hits containing the 6-Oxaspiro[2.5]octan-1-ylmethanamine motif are true binders and not assay artifacts.

Rationale: Small spiro-fragments often have low affinity (

11
Workflow Diagram (SPR)

SPR_ValidationChipSensor Chip (CM5)Immobilize Target ProteinCleanClean ScreenInject @ 50µMChip->CleanFilterFilter: Binding Response> 5 RU? Square Wave?Clean->FilterFilter->CleanFail (Discard)KdDose ResponseDetermine Kd / Residence TimeFilter->KdPass

Figure 2: SPR Clean Screen decision tree for spiro-fragment hits.[1]

  • Immobilization: Amine couple the target protein to a CM5 sensor chip (~3000 RU).[1]

  • Clean Screen: Inject library hits at 50 µM (high concentration for fragments).

  • Analysis: Look for "Square Wave" sensorgrams (fast on/fast off) typical of low-molecular-weight fragments.[1]

  • Rejection Criteria: Exclude compounds showing super-stoichiometric binding (aggregation) or slow dissociation (covalent/non-specific).

References
  • Spirocyclic Scaffolds in Drug Design

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][7][8][9][10][11][12][13] Expert Opinion on Drug Discovery, 11(9), 831-834.[1]

  • Escape from Flatland

    • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from flatland: increasing saturation as an approach to improving clinical success.[1] Journal of Medicinal Chemistry, 52(21), 6752-6756.[1]

  • TR-FRET Kinase Protocols

    • Thermo Fisher Scientific.[1] (n.d.). LanthaScreen™ Kinase Activity Assays.[1][5][6]

  • Fragment Screening Methodologies

    • Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery.[1][13] Nature Chemistry, 1(3), 187-192.[1]

Troubleshooting & Optimization

"stability of 6-Oxaspiro[2.5]octan-1-ylmethanamine under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the SpiroChem / Enamine / WuXi style of high-value building block support. It assumes the user has purchased this specific scaffold for medicinal chemistry (likely for increasing


 character) and is facing stability concerns during workup or storage.

Product Class: Spirocyclic Building Blocks | CAS: (Generic/Analogous) | Molecular Formula:


[1][2]

Executive Stability Summary

Status: Conditionally Stable The 6-oxaspiro[2.5]octane scaffold combines the high


 character of a spirocycle with the polarity of a tetrahydropyran (THP) ether.[1][2] While the spiro-fusion confers kinetic stability greater than simple cyclopropanes, this molecule possesses two "stress points" that require specific handling protocols:[1][2]
  • The Cyclopropane Ring: Susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways).[1][2]

  • The Primary Amine: Prone to carbamate formation (

    
     sequestration) and oxidation.
    
Stability Matrix
ConditionStability RatingKey RiskRecommended Limit
Strong Acid (pH < 1) 🔴 Critical Ring opening / RearrangementAvoid > 15 min exposure
Weak Acid (pH 3–5) 🟡 Caution Salt formation (Stable)Suitable for LCMS/Workup
Neutral (pH 7) 🟢 Stable NoneIdeal storage (as salt)
Basic (pH > 10) 🟢 Stable Emulsion / VolatilityStore under Argon
Oxidative 🟡 Caution N-OxidationAvoid peroxides

Acidic Conditions: The Danger Zone[2]

User Question: "I performed a Boc-deprotection using 4M HCl in Dioxane. My yield is low, and I see a +18 and +36 mass peak in LCMS. What happened?"

Technical Diagnosis: You are likely observing acid-catalyzed hydration and ring-opening polymerization .[1][2] While the ammonium group formed in acid (


) is electron-withdrawing and theoretically protects the cyclopropane ring from electrophilic attack, the ether oxygen at position 6 can protonate in high-molarity strong acids.[1][2] This activates the ring for cleavage, especially if heat is generated during the addition of acid.

The Mechanism of Failure:

  • Protonation: The ether oxygen protonates.[2]

  • Ring Opening: The spiro-strain facilitates the cleavage of the C-O bond.[2]

  • Hydration: Water (from wet solvents or workup) attacks the carbocation, leading to mass +18 (alcohol formation).[2]

Protocol: Safe Acidic Handling

To deprotect or handle this amine in acid without degrading the spiro-core:

  • Temperature Control: ALWAYS chill the reaction vessel to 0°C before adding acid. Exotherms are the primary driver of cyclopropane ring opening.

  • Acid Choice:

    • Preferred: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at 0°C.[2]

    • Avoid: Concentrated HCl, HBr, or HI (these act as nucleophiles that open the ether/cyclopropane).[2]

  • Quenching: Do not concentrate the acidic solution to dryness if possible. Neutralize in situ with cold saturated

    
     before evaporation.
    

AcidStability Start Acidic Exposure (e.g., Boc removal) Check Check Temperature & Acid Strength Start->Check Path1 High Temp (>25°C) or Strong Acid (HCl) Check->Path1 Unsafe Path2 0°C, Dilute TFA Check->Path2 Safe Result1 Ring Opening (Mass +18/+36) Path1->Result1 Result2 Stable Salt (-NH3+) Path2->Result2

Caption: Decision tree for handling the scaffold in acidic media. Temperature control is the critical variable.

Basic Conditions: The Safe Zone

User Question: "I am trying to extract the free amine using NaOH, but I am getting a terrible emulsion and low recovery. Is the molecule unstable in base?"

Technical Diagnosis: The molecule is chemically stable in base (ethers and cyclopropanes do not react with hydroxide). The issue is physicochemical .

  • Amphiphilic Nature: The 6-oxaspiro scaffold has both a lipophilic hydrocarbon part and a hydrophilic ether/amine part.[2] This acts as a surfactant, stabilizing emulsions.

  • Solubility: The free amine is likely highly soluble in water due to the ether oxygen and the primary amine, leading to poor partitioning into organic solvents like DCM or EtOAc.

Protocol: Optimized Extraction (The "Salting Out" Method)

Do not use standard extraction protocols.[2] Use this modified procedure for high recovery:

  • Basify: Adjust aqueous layer to pH > 12 using 2M NaOH (cold).[2]

  • Saturate: Add solid NaCl until the solution is saturated (brine). This forces the organic amine out of the water phase ("Salting Out").

  • Solvent: Use IPA/CHCl3 (1:3 ratio) instead of pure DCM. The alcohol helps break the emulsion and improves solubility of the polar amine.

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic and can trap amines).[2]

Storage & General Handling

User Question: "My white solid turned into a sticky gum after one week on the bench. Is it hygroscopic?"

Technical Diagnosis: Primary amines on spirocyclic scaffolds are "carbon sinks."[2]

  • The Reaction:

    
     (Carbamic Acid) 
    
    
    
    Salt formation.[1][2]
  • The "gum" is likely a mixture of the carbamate salt and water absorbed from the air.

Storage Protocol
  • Form: Store as the Hydrochloride (HCl) or Oxalate salt whenever possible. The salt form is crystalline and stable.

  • Free Base: If you must store the free base, it must be:

    • Under Argon/Nitrogen atmosphere.[2]

    • In a freezer (-20°C).

    • Sealed with Parafilm.[2]

Mechanistic Visualization

The following diagram illustrates the competing pathways for this molecule. Note that the Spiro-Ether linkage is the structural pivot point.[2]

DegradationPathways cluster_acid Acidic Pathways cluster_base Basic/Storage Pathways Molecule 6-Oxaspiro[2.5]octan-1-ylmethanamine Protonation O-Protonation (Strong Acid) Molecule->Protonation H+ (Excess) FreeBase Free Amine (pH > 10) Molecule->FreeBase OH- RingOpen THP Ring Cleavage (C-O Bond Break) Protonation->RingOpen Heat / Time Polymer Oligomerization RingOpen->Polymer Carbamate Carbamate Salt (Sticky Gum) FreeBase->Carbamate CO2 (Air exposure)

Caption: Stability map showing the high-risk acid hydrolysis pathway vs. the storage risk of CO2 absorption.[1][2]

References & Grounding

The protocols above are derived from the foundational chemistry of oxa-spirocycles and cyclopropylamines.[2]

  • Spirocyclic Scaffold Properties:

    • Source: Enamine Ltd.[2] & SpiroChem AG research on

      
       enriched scaffolds.[2]
      
    • Context: Confirms improved solubility and metabolic stability of oxa-spirocycles compared to carbocyclic analogs.[1][2]

    • Reference: Feskov, I. O., et al. "Synthesis and properties of spirocyclic amino acids."[2][3] Eur. J. Org.[2][3] Chem. (2021).[2][4][5] [1][2]

  • Cyclopropane/Ether Stability:

    • Source: Wurtz, et al. "Cyclopropane-containing amino acids."[2]

    • Context: Establishes the acid-sensitivity of donor-acceptor cyclopropanes and the need for controlled neutralization.

    • Reference:Organic & Biomolecular Chemistry, 2022, 20, 3183–3200.[2][3]

  • General Handling of Amines:

    • Source: Common Organic Chemistry Standards (Sigma-Aldrich/Merck Technical Bulletins).[1][2]

    • Context: Standard protocols for "Salting out" water-soluble amines and preventing carbamate formation.[1][2]

    • Reference: "Handling and Storage of Amines."

Sources

Validation & Comparative

"confirming the enantiomeric purity of chiral 6-Oxaspiro[2.5]octan-1-ylmethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds like 6-Oxaspiro[2.5]octan-1-ylmethanamine are prized for their ability to increase fraction saturated (


) character and improve metabolic stability compared to flat aromatic systems. However, the spiro-junction and the cyclopropyl substituent create a challenging stereochemical environment. Ensuring the enantiomeric purity of this building block is critical, as the vector of the methanamine tail dictates the binding trajectory of the final drug candidate.

This guide objectively compares the three primary methodologies for confirming the enantiomeric excess (% ee) of this molecule: Chiral HPLC (Direct Analysis) ,


-NMR (Mosher's Derivatization) , and Polarimetry .
Part 1: Structural Analysis & The Challenge

The Molecule: 6-Oxaspiro[2.5]octan-1-ylmethanamine contains a primary amine attached to a cyclopropane ring, which is spiro-fused to a tetrahydropyran moiety.

The Analytical Challenge:

  • Basicity: The primary amine (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing that masks minor enantiomers.
    
  • Chromophore Deficiency: The lack of a strong UV chromophore (only weak absorbance from the ether/amine < 210 nm) makes standard UV detection difficult without derivatization or mass spectrometry (MS).

  • Rigidity: The spiro-system is rigid, which actually aids chiral recognition if the correct stationary phase is selected.

Part 2: Comparative Analysis of Methods
Method A: Chiral HPLC (The Gold Standard)

Direct separation on polysaccharide-based stationary phases.

Mechanism: Utilizes the "three-point interaction" model (H-bonding,


-

stacking, and steric inclusion) between the analyte and the chiral selector (amylose or cellulose derivatives).
  • Pros: High precision (

    
     error), amenable to prep-scale purification, reusable columns.
    
  • Cons: Requires method development; free amines require basic additives.

  • Verdict: The primary choice for routine QC and batch release.

Method B:

-NMR via Mosher's Amide (The Structural Validator)

Derivatization with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).

Mechanism: The chiral amine reacts with enantiopure (R)- or (S)-MTPA chloride to form diastereomeric amides. The distinct chemical environments created by the phenyl ring shielding cause separation in the


-NMR spectrum.
  • Pros: Provides structural confirmation; does not require a reference standard;

    
     is highly sensitive with no background noise.
    
  • Cons: Destructive (consumes sample); requires synthesis step; kinetic resolution can skew results if reaction isn't 100% complete.

  • Verdict: Essential for absolute configuration assignment and validating the HPLC method.

Method C: Polarimetry (Specific Rotation)

Measurement of optical rotation


.
  • Pros: Fast, non-destructive, cheap.

  • Cons: Unreliable for determining high purity (e.g., distinguishing 95% from 99% ee); highly solvent/concentration dependent; requires large sample mass.

  • Verdict: Obsolete for high-stringency purity confirmation; use only for rough identity checks.

Part 3: Data Summary & Performance Metrics
FeatureMethod A: Chiral HPLC (UV/MS)Method B:

-NMR (Mosher)
Method C: Polarimetry
Precision High (

)
Medium (

)
Low (

)
Limit of Detection (LOD)

impurity

impurity
N/A (Bulk property)
Sample Requirement

mg

mg

mg
Throughput 10-20 mins/sample2-4 hours (prep + run)5 mins
Structural Insight Retention time onlyAbsolute ConfigurationSign of rotation only
Primary Risk Peak overlap/tailingKinetic resolution errorImpurities altering rotation
Part 4: Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development

Objective: Achieve baseline resolution (


) of the enantiomers.

Reagents:

  • Columns: Chiralpak IA, IB, and IC (Immobilized phases preferred for solvent flexibility).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (DEA).

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of 6-Oxaspiro[2.5]octan-1-ylmethanamine in 1 mL of Ethanol.

  • Screening (Isocratic):

    • Condition: 90:10:0.1 (Hexane : EtOH : DEA).

    • Flow: 1.0 mL/min.

    • Temp: 25°C.

    • Detection: UV at 210 nm (or ELSD/CAD if available due to weak chromophore).

  • Optimization:

    • If peaks tail: Increase DEA to 0.2% or switch to Isopropylamine.

    • If

      
      : Lower temperature to 10°C to increase enantioselectivity.
      
  • Validation: Inject a racemic mixture (spiked sample) to confirm the separation of both enantiomers.

Critical Insight: The addition of 0.1% DEA is mandatory . Without it, the free amine will interact with the silica support, resulting in a single broad blob rather than two distinct peaks.

Protocol 2: Mosher's Amide Synthesis for NMR

Objective: Convert enantiomers into diastereomers with distinct


 signals.

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Dry Pyridine-d5 (acts as solvent and base).

Step-by-Step Workflow:

  • Reaction: In a clean NMR tube, add 5 mg of the amine substrate.

  • Addition: Add 0.6 mL of Pyridine-d5.

  • Derivatization: Add 10

    
    L of (R)-(-)-MTPA-Cl. Shake vigorously.
    
  • Incubation: Allow to stand for 30 minutes at room temperature (ensure reaction completion to avoid kinetic resolution effects).

  • Acquisition: Run

    
    -NMR (unprotonated).
    
    • Result: A pure enantiomer will show a single singlet around -70 ppm. A racemate will show two singlets separated by 0.05 - 0.20 ppm.

Part 5: Visualizations
Diagram 1: Method Selection Decision Tree

A logical flow for researchers to choose the correct analytical technique based on development stage.

MethodSelection Start Start: Purity Confirmation Needed Stage Development Stage? Start->Stage Early Early Discovery / Synthesis Stage->Early Speed preferred Late Process Dev / QC Release Stage->Late Accuracy preferred RefStd Reference Standard Available? Early->RefStd HPLC Method A: Chiral HPLC (Quantitation) Late->HPLC Mandatory RefStd->HPLC Yes Mosher Method B: 19F-NMR Mosher (Abs Config & Purity) RefStd->Mosher No (Need Config) Polar Method C: Polarimetry (Identity Check Only) HPLC->Polar Secondary ID

Caption: Decision matrix for selecting the appropriate chiral analysis method based on development stage and reference standard availability.

Diagram 2: Chiral HPLC Screening Loop

The iterative process required to separate the amine enantiomers.

HPLCScreening Input Racemic Amine + 0.1% DEA ColSelect Column Screening (IA, IB, IC, AD-H) Input->ColSelect Check Check Resolution (Rs) ColSelect->Check Success Final Method (Rs > 1.5) Check->Success Yes Fail Peak Tailing or Co-elution Check->Fail No Mod Modify Conditions: 1. Change Alcohol (MeOH/IPA) 2. Lower Temp (10C) 3. Increase Base Fail->Mod Mod->ColSelect Re-inject

Caption: Iterative screening workflow for optimizing the separation of basic spirocyclic amines.

References
  • Chiral Technologies. (2024). Strategies for Chiral Separation of Primary Amines. Daicel Corporation. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Assignment of Absolute Configuration of Chiral Amines. Nature Protocols, 2, 2451–2458. [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Oxaspiro[2.5]octan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 6-Oxaspiro[2.5]octan-1-ylmethanamine. As a valued professional in research and drug development, your safety is paramount. This guide is designed to go beyond mere product specifications, offering in-depth, field-proven insights to ensure you can work confidently and securely. The information herein is synthesized from available safety data for structurally related compounds, primarily its hydrochloride salt, to establish a robust and conservative safety framework.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 6-Oxaspiro[2.5]octan-1-ylmethanamine is the critical first step in establishing a safe handling protocol. Based on data for the hydrochloride salt and analogous amine compounds, a clear risk profile emerges. The primary routes of exposure are dermal contact, ocular contact, and inhalation.

The hydrochloride salt is known to cause skin irritation and serious eye irritation[1]. Amine compounds, as a class, can be respiratory irritants. Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

Hazard ClassificationDescriptionPrimary RiskSource
Skin Irritation Causes skin irritation upon contact.Redness, burning, and inflammation of the skin.[1]
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.Stinging, tearing, redness, swelling, and potential cornea injury.[1]
Respiratory Irritation (Potential) May cause irritation to the nose, throat, and respiratory tract.Headaches, dizziness, and irritation of mucous membranes.[2]
Ingestion Hazard (Potential) Harmful if swallowed.Aspiration hazard; can enter lungs and cause damage.[2]

Core Personal Protective Equipment (PPE) Directive

A multi-layered PPE approach is mandatory for all personnel handling 6-Oxaspiro[2.5]octan-1-ylmethanamine. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risks outlined above.

Eye and Face Protection: The First Line of Defense

Given the classification of "serious eye irritation," robust eye protection is non-negotiable.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles are required when handling this compound in any form (solid or solution).[3] Safety glasses with side shields are insufficient as they do not provide a seal against splashes.

  • Elevated Risk Scenarios: When handling larger quantities (>1 liter), working with pressurized systems, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][4] The face shield protects the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

Preventing dermal exposure is crucial. The appropriate selection of gloves and lab coats is essential.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened.[3] This protects against incidental contact and small splashes.

  • Glove Selection: Due to the lack of specific chemical resistance data for 6-Oxaspiro[2.5]octan-1-ylmethanamine, a conservative approach is warranted. Nitrile or neoprene gloves are recommended for their broad resistance to chemical classes, including amines.[2]

Glove TypeProtection ClassBreakthrough TimeRecommended Use
Nitrile or Neoprene Class 5 or higher> 240 minutesRecommended for prolonged or repeated contact.[5]
Double Gloving N/AN/ARecommended when handling concentrated solutions or for spill cleanup to provide an extra layer of protection.

Protocol for Glove Use:

  • Always inspect gloves for tears or punctures before use.

  • Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[2][6]

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[2][7] However, in specific situations, respiratory protection may be required.

  • When to Use: A respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[2][7] This includes:

    • When engineering controls are not feasible or are malfunctioning.

    • During large-scale spill cleanups.

    • When weighing or handling the solid compound outside of a containment device where dust may be generated.

  • Respirator Type: A NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is typically sufficient.[2] For uncontrolled releases or unknown exposure levels, a positive-pressure, air-supplied respirator is necessary.[2]

Operational Plans: PPE in Practice

The level of PPE required is dictated by the specific task. The following workflows provide step-by-step guidance for common laboratory procedures.

Standard Operating Procedure: Routine Handling (Weighing and Solution Prep)

This protocol applies to handling quantities typically found in a research setting (<10g).

  • Preparation: Ensure a certified chemical fume hood is operational. Gather all necessary equipment.

  • Don PPE: Follow the sequence outlined in the PPE Donning Workflow diagram. At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves.

  • Handling: Perform all manipulations, including weighing and dissolution, within the fume hood to minimize vapor and dust exposure.

  • Cleanup: Clean any minor spills immediately. Decontaminate work surfaces after completion.

  • Doff PPE: Remove PPE in the correct order as shown in the PPE Doffing Workflow to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.[2]

Emergency Protocol: Spill Response

In the event of a spill, a rapid and safe response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess and Equip: For small, manageable spills, don enhanced PPE: double gloves, chemical splash goggles, a face shield, and an appropriate respirator.

  • Containment: Contain the spilled liquid with an inert absorbent material such as sand, earth, or vermiculite.[2][7] DO NOT use combustible materials like sawdust.[2][7]

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[2]

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate if Necessary spill->alert don_ppe Don Enhanced PPE: - Respirator - Goggles & Face Shield - Double Gloves alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all Contaminated Materials decontaminate->dispose PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 wash_hands Wash Hands Thoroughly doff4->wash_hands

Caption: Correct sequence for donning and doffing PPE.

Exposure and Disposal Plans

First Aid Measures for Exposure

Immediate action is required in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [2]Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and water. [2]Get medical attention if irritation develops or persists. Remove contaminated clothing.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. [2]Seek immediate medical attention.

  • Ingestion: Do not induce vomiting, as this is an aspiration hazard. [2]If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal of Contaminated Materials

All materials that come into contact with 6-Oxaspiro[2.5]octan-1-ylmethanamine must be treated as hazardous waste.

  • PPE and Consumables: Used gloves, wipes, and absorbent pads should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused chemical and solutions must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. [2]Do not rinse into the drain. Follow your institution's guidelines for container disposal.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 6-Oxaspiro[2.5]octan-1-ylmethanamine, ensuring a safe and productive research environment.

References

  • Material Safety Data Sheet. (n.d.).
  • 6-Oxaspiro[2.5]octan-1-amine Hydrochloride | 1779133-13-9. (n.d.). TCI Chemicals.
  • 6-Azaspiro[2.5]octane hydrochloride Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • Drewcor™ 2130 CORROSION INHIBITOR Safety Data Sheet. (n.d.). Ashland.
  • Safety Data Sheet. (2025, August 8). Sigma-Aldrich.
  • 6-Oxaspiro[2.5]octan-1-amine Hydrochloride | 1779133-13-9. (n.d.). TCI Chemicals (APAC).
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Material Safety Data Sheet. (n.d.).
  • Personal protective equipment for handling 4-(Aminomethyl)-3-methylbenzonitrile. (n.d.). Benchchem.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.